molecular formula C9H14O2 B126354 2,4,4-Trimethyl-1,3-cyclohexanedione CAS No. 63184-86-1

2,4,4-Trimethyl-1,3-cyclohexanedione

Cat. No. B126354
CAS RN: 63184-86-1
M. Wt: 154.21 g/mol
InChI Key: HNRVKBUIEQBLML-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1,3-cyclohexanedione is a metabolite of 13-cis-Retinoic Acid commonly used for the treatment of severe acne .


Synthesis Analysis

The synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione involves various chemical reactions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) using hexane: ethyl acetate in the ratio (90:10) .


Molecular Structure Analysis

The molecular formula of 2,4,4-Trimethyl-1,3-cyclohexanedione is C9H14O2. It has an average mass of 154.206 Da and a monoisotopic mass of 154.099380 Da .


Chemical Reactions Analysis

1,3-Cyclohexanedione can be used as a building block in the synthesis of 9-substituted 1,8-dioxo-xanthenes by reacting with unactivated aldehydes via aldol condensation/Michael addition reaction .


Physical And Chemical Properties Analysis

2,4,4-Trimethyl-1,3-cyclohexanedione has a density of 1.0±0.1 g/cm3, a boiling point of 241.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 88.5±19.6 °C .

Scientific Research Applications

Catalytic Synthesis and Molecular Structures

  • Catalytic Synthesis : A study detailed the catalytic synthesis of 3,5,5-Trimethyl-1,2-cyclohexanedione from α-isophorone, illustrating a pathway that involves epoxidation under alkaline conditions followed by rearrangement catalyzed by solid acid. This synthesis highlights the potential of cyclohexanedione derivatives for generating fine chemical intermediates (Mao Li-qiu, 2008).
  • Molecular Structures : Gas-phase electron diffraction and theoretical calculations were used to investigate the molecular structures of 1,3-cyclohexanedione derivatives, determining the conformational mixtures and geometric parameters that support their structural versatility (Q. Shen & S. Samdal, 2011).

Synthetic Applications

  • Enol Lactone Synthesis : A Michael addition/cyclization sequence involving cyclic 1,3-dicarbonyl compounds provided a new direct synthetic route to enol lactones, showcasing the reactivity of cyclohexanedione derivatives in producing cyclic structures (Kennosuke Itoh & S. Kanemasa, 2003).
  • Condensation Reactions : Cyclohexanediones' condensation with pyrrole under acidic conditions led to unusual products with interesting structural features, further demonstrating their utility in synthesizing complex heterocyclic compounds (Sanjeev P. Mahanta & P. Panda, 2013).

Novel Reactions and Analytical Applications

  • Aromatization Reactions : An unexpected aromatization reaction was observed during the preparation of 1,2-cyclohexanedione ethers, highlighting an innovative pathway for synthesizing aryl ethers from cyclohexanedione derivatives (D. A. Hunt, R. DeAngelis, & Amy E Solinski, 2017).
  • Chemical Oscillation for Analytical Applications : The differentiation between isomers of cyclohexanedione was achieved using their perturbation effects on a catalyzed Briggs–Rauscher oscillation, providing a novel qualitative method for distinguishing positional isomers electrochemically (Chen Juan et al., 2016).

properties

IUPAC Name

2,4,4-trimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVKBUIEQBLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethyl-1,3-cyclohexanedione

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